molecular formula C10H6N4O8S2 B14600889 N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide CAS No. 61072-81-9

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide

Katalognummer: B14600889
CAS-Nummer: 61072-81-9
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: IESKRYXHYMOCQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide is a complex organic compound that features both nitro and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the nitration of thiophene to introduce nitro groups at specific positions. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce various derivatives depending on the nucleophile .

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide involves its ability to interact with biological molecules through its nitro and sulfonamide groups. These interactions can disrupt normal cellular processes, making it useful as a biochemical probe or potential therapeutic agent. The compound can target specific enzymes or receptors, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the thiophene and sulfonamide groups.

    5-Nitrothiophene-2-sulfonamide: Similar structure but lacks the dinitrophenyl group.

Uniqueness

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide is unique due to the combination of nitro, thiophene, and sulfonamide groups in a single molecule.

Eigenschaften

CAS-Nummer

61072-81-9

Molekularformel

C10H6N4O8S2

Molekulargewicht

374.3 g/mol

IUPAC-Name

N-(2,4-dinitrophenyl)-5-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-7(8(5-6)13(17)18)11-24(21,22)10-4-3-9(23-10)14(19)20/h1-5,11H

InChI-Schlüssel

IESKRYXHYMOCQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC=C(S2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.